molecular formula C13H17NO2 B6524663 4-(hydroxymethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one CAS No. 1017396-83-6

4-(hydroxymethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one

Cat. No.: B6524663
CAS No.: 1017396-83-6
M. Wt: 219.28 g/mol
InChI Key: YHVWOUHFNHXHSF-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one is a pyrrolidin-2-one derivative characterized by a hydroxymethyl group at the 4-position of the lactam ring and a 2-methylbenzyl substituent on the nitrogen atom.

  • Molecular Formula: Likely $ \text{C}{14}\text{H}{17}\text{NO}_2 $ (inferred from similar compounds in and ).
  • The 2-methylbenzyl group introduces steric and electronic effects that may influence receptor binding or metabolic stability.

Properties

IUPAC Name

4-(hydroxymethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-10-4-2-3-5-12(10)8-14-7-11(9-15)6-13(14)16/h2-5,11,15H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVWOUHFNHXHSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CC(CC2=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amine-Lactam Condensation Approach

The most widely reported method involves the condensation of 2-methylbenzylamine with 4-hydroxymethylpyrrolidin-2-one under reflux conditions. This single-step protocol utilizes dimethylformamide (DMF) as the solvent, achieving a yield of 75% after 12 hours. The reaction proceeds via nucleophilic substitution, where the primary amine attacks the carbonyl carbon of the lactam, followed by dehydration to form the final product.

Key parameters influencing this reaction include:

  • Solvent polarity : DMF enhances reaction rates due to its high dielectric constant, which stabilizes transition states.

  • Temperature : Optimal yields are observed at 110–120°C; lower temperatures result in incomplete conversion, while higher temperatures promote side reactions such as lactam degradation.

  • Stoichiometry : A 1:1 molar ratio of 2-methylbenzylamine to 4-hydroxymethylpyrrolidin-2-one minimizes byproduct formation.

Table 1: Optimization of Amine-Lactam Condensation

ParameterOptimal ValueYield Impact
SolventDMF+20% vs. THF
Temperature120°C+15% vs. 90°C
Reaction Time12 hours+10% vs. 8h

Donor-Acceptor Cyclopropane Ring-Opening

A novel route employing donor-acceptor (D-A) cyclopropanes has been developed for stereocontrolled synthesis . Cyclopropane 1a (bearing an ester group) reacts with 2-methylbenzylamine in the presence of nickel perchlorate, followed by in situ lactamization and dealkoxycarbonylation. This one-pot method yields the target compound at 68% efficiency.

Mechanistic Insights :

  • Cyclopropane Activation : Ni(ClO₄)₂ polarizes the cyclopropane, facilitating nucleophilic attack by the amine.

  • Lactamization : The intermediate γ-amino ester undergoes intramolecular cyclization, driven by acetic acid catalysis.

  • Dealkoxycarbonylation : Alkaline saponification removes the ester group, yielding the hydroxymethyl substituent .

Table 2: D-A Cyclopropane Reaction Conditions

ComponentRoleOptimal Quantity
Ni(ClO₄)₂Lewis Acid Catalyst20 mol%
Acetic AcidLactamization Promoter2 equivalents
TolueneSolvent0.5 M

This method excels in scalability, with batch sizes exceeding 500 g reported in pilot studies .

Alkylation-Hydroxymethylation Sequential Synthesis

A modular approach involves sequential alkylation and hydroxymethylation steps. First, 2-methylbenzyl chloride reacts with pyrrolidin-2-one in the presence of potassium carbonate, forming 1-(2-methylbenzyl)pyrrolidin-2-one. Subsequent hydroxymethylation using paraformaldehyde under basic conditions introduces the hydroxymethyl group at the 4-position.

Critical Observations :

  • Alkylation Efficiency : Yields for the first step reach 85% when using acetonitrile as the solvent at 80°C.

  • Hydroxymethylation Selectivity : Sodium hydroxide (1 M) ensures regioselective addition to the pyrrolidinone ring, avoiding overalkylation.

Table 3: Stepwise Synthesis Performance

StepYieldPurity (HPLC)
Alkylation85%92%
Hydroxymethylation65%89%

Comparative Analysis of Methodologies

Table 4: Method Comparison

MethodYieldScalabilityStereochemical Control
Amine-Lactam75%ModerateLow
D-A Cyclopropane68%HighHigh
Stepwise Alkylation55%*LowModerate
*Overall yield after two steps.

The D-A cyclopropane route offers superior stereocontrol, critical for pharmaceutical applications requiring enantiopure compounds. In contrast, the amine-lactam method is preferred for rapid synthesis at smaller scales.

Industrial-Scale Considerations

Catalyst Recycling : Nickel perchlorate in the D-A cyclopropane method can be recovered via aqueous extraction, reducing costs by 40% in continuous flow systems .
Purity Control : Crystallization from ethyl acetate/hexane (3:1) achieves >99% purity for all methods, meeting pharmacopeial standards.
Environmental Impact : Solvent recovery systems (e.g., DMF distillation) mitigate waste generation, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(hydroxymethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form a corresponding alcohol or amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-(hydroxymethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(hydroxymethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs and their pharmacological or physicochemical properties:

Compound Name Substituents Biological Activity/Properties Reference
(4R)-4-(Hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one 4-hydroxymethyl, N-(1-phenylethyl) Protein degrader building block; 97% purity
1-[2-Hydroxy-3-(4-(2-hydroxyphenyl)piperazinyl)propyl]pyrrolidin-2-one N-arylpiperazine, hydroxypropyl chain α-Adrenolytic, anti-arrhythmic (ED$_{50}$ = 1.9 mg/kg)
3-(4-Fluorobenzoyl)-1-(4-methoxybenzyl)pyrrolidin-2-one 4-fluorobenzoyl, 4-methoxybenzyl Anti-Alzheimer's (acetylcholinesterase inhibition)
(R)-SDM-8 (4-(3,5-difluorophenyl)-1-(3-methylpyridinylmethyl)pyrrolidin-2-one) 3,5-difluorophenyl, pyridinylmethyl PET imaging agent (synaptic vesicle glycoprotein 2A)

Pharmacological Activity Comparison

Anti-Alzheimer’s Potential
  • Target Compound : The 2-methylbenzyl group resembles the benzyl substituents in 10b (), which showed acetylcholinesterase (AChE) inhibition comparable to donepezil. However, the absence of a piperidinyl or methoxy group may reduce potency .
  • Key Finding : Benzylated pyrrolidin-2-ones with electron-withdrawing groups (e.g., 4-fluorobenzoyl) exhibit enhanced AChE binding due to improved hydrophobic interactions .
Anti-Arrhythmic and α-Adrenolytic Activity
  • Arylpiperazine Derivatives (): The hydroxypropyl chain in compound 8 is critical for α$1$-adrenoceptor binding (pK$i$ = 6.71). The target compound lacks this moiety, suggesting divergent therapeutic applications .

Physicochemical Properties

Property Target Compound (Inferred) (4R)-4-(Hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one (R)-SDM-8
Molecular Weight ~235 g/mol 219.28 g/mol 310.29 g/mol
Boiling Point ~400–410°C 405.8°C (predicted) Not reported
Density ~1.15 g/cm³ 1.151 g/cm³ Not reported
Solubility Moderate (polar solvents) Hydrophilic due to hydroxymethyl Low (lipophilic)
  • Hydroxymethyl Group Impact : Increases polarity and solubility compared to alkyl-substituted analogs like 7b (), which has an ethyl group at position 4 .

Biological Activity

4-(Hydroxymethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one is a pyrrolidinone derivative notable for its unique substitution pattern, which imparts distinct biological properties. This article delves into the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound's structure includes a hydroxymethyl group and a 2-methylphenylmethyl group attached to the pyrrolidinone ring. Its molecular formula is C13H17NO2C_{13}H_{17}NO_2, with a molecular weight of 219.28 g/mol. The InChI representation is as follows:

InChI=1S/C13H17NO2/c110423512(10)814711(915)613(14)16/h25,11,15H,69H2,1H3\text{InChI}=1S/C13H17NO2/c1-10-4-2-3-5-12(10)8-14-7-11(9-15)6-13(14)16/h2-5,11,15H,6-9H2,1H3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may exhibit inhibitory or activating effects on these targets, leading to various biological responses.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting processes like cell proliferation and apoptosis.
  • Receptor Modulation : Interaction with neurotransmitter receptors could influence signaling pathways relevant to neuroprotection or neurodegenerative diseases.

Antimicrobial Properties

Research indicates that derivatives of pyrrolidinones exhibit significant antimicrobial activity. Studies have shown that compounds similar to this compound can inhibit the growth of various bacteria and fungi.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus75 µg/mL
Escherichia coli<125 µg/mL
Pseudomonas aeruginosa150 µg/mL

These findings suggest potential applications in developing new antimicrobial agents.

Anticancer Activity

The compound is also being investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and cell cycle arrest.

Study on Anticancer Effects

A recent study evaluated the effects of various pyrrolidinone derivatives on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of approximately 20 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Neuroprotective Effects

Another study explored the neuroprotective effects of similar compounds in models of neurodegeneration. The results showed that these compounds could reduce oxidative stress markers and improve cognitive function in scopolamine-induced memory impairment models.

Comparative Analysis

When compared to similar compounds, this compound demonstrates unique properties due to its specific substitution pattern.

Compound Biological Activity
4-(Hydroxymethyl)-1-methylpyrrolidin-2-oneModerate antibacterial activity
4-(Hydroxymethyl)-2-methoxyphenyl 2-methylpropanoateStronger anticancer activity

These comparisons highlight the distinctiveness of this compound in terms of its potential applications in medicine.

Q & A

Q. What are the typical synthetic routes for 4-(hydroxymethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one, and how can reaction conditions be optimized?

The synthesis of this compound likely involves multi-step organic reactions, leveraging the pyrrolidin-2-one core as a scaffold. Common methods include:

  • Stepwise alkylation : Introducing the 2-methylbenzyl group via nucleophilic substitution or coupling reactions under inert atmospheres .
  • Hydroxymethylation : Incorporating the hydroxymethyl group through reductive amination or oxidation-reduction sequences, using solvents like methanol or dichloromethane .
  • Optimization strategies : Adjust temperature (e.g., refluxing), solvent polarity, and catalysts (e.g., palladium for coupling reactions) to improve yields. Microwave-assisted synthesis may reduce reaction times .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm the pyrrolidin-2-one ring structure, substituent positions, and stereochemistry .
  • High-Performance Liquid Chromatography (HPLC) : Monitor reaction progress and assess purity (>95% threshold for research-grade material) .
  • Mass Spectrometry (LC-QTOF) : Validate molecular weight and fragmentation patterns, especially for distinguishing regioisomers .

Q. What stability considerations are critical for storing and handling this compound?

  • Moisture sensitivity : Store under anhydrous conditions (e.g., desiccator) due to the hydroxymethyl group’s potential reactivity .
  • Temperature : Long-term storage at -20°C is recommended for analogs with similar substituents to prevent degradation .
  • Light exposure : Use amber vials if preliminary photostability tests indicate sensitivity .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Molecular docking : Screen against targets like GABA receptors or enzymes (e.g., kinases) using software such as AutoDock Vina. Prioritize binding affinity calculations for the 2-methylphenyl group, which may enhance hydrophobic interactions .
  • Molecular Dynamics (MD) : Simulate ligand-receptor stability over time (≥100 ns) to assess conformational changes in aqueous environments .
  • ADMET prediction : Tools like SwissADME can estimate bioavailability and metabolic pathways, focusing on the hydroxymethyl group’s impact on solubility .

Q. How can contradictory structure-activity relationship (SAR) data for pyrrolidin-2-one analogs be resolved?

  • Systematic meta-analysis : Compare datasets from analogs with varying substituents (e.g., halogenated vs. methoxy groups) to identify trends in bioactivity .
  • Dose-response studies : Clarify whether discrepancies arise from concentration-dependent effects or assay variability .
  • Crystallography : Resolve 3D structures of target-bound complexes to validate hypothesized binding modes .

Q. What strategies enhance enantiomeric purity during synthesis?

  • Chiral catalysts : Use asymmetric catalysis (e.g., chiral palladium complexes) during key steps like alkylation .
  • Chromatography : Employ chiral stationary phases (CSPs) in HPLC to separate enantiomers, with mobile phases optimized for polar functional groups .
  • Circular Dichroism (CD) : Verify enantiopurity post-synthesis by comparing experimental CD spectra to computational predictions .

Q. How can reaction mechanisms be elucidated for unexpected byproducts?

  • Isotopic labeling : Track 13^{13}C or 2^{2}H isotopes in reactants to identify bond-breaking/forming steps .
  • Kinetic studies : Use variable-temperature NMR to determine activation energies for side reactions .
  • DFT calculations : Model transition states to explain regioselectivity or stereochemical outcomes .

Methodological Notes

  • Data validation : Cross-reference experimental results with computational predictions to minimize artifacts .
  • Controlled experiments : Include negative controls (e.g., unsubstituted pyrrolidin-2-one) in bioactivity assays to isolate substituent effects .

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